molecular formula C12H19NO2 B2617860 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one CAS No. 2185980-62-3

1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one

Cat. No.: B2617860
CAS No.: 2185980-62-3
M. Wt: 209.289
InChI Key: XGZBNQKDXFLTIC-UHFFFAOYSA-N
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Description

1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one is a spirocyclic compound characterized by a unique structural framework. This compound is part of the spirocyclic family, which is known for its distinctive ring structure that combines both aliphatic and heterocyclic elements. The presence of an oxygen and nitrogen atom within the spiro ring system imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method is the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst to form the spiro ring system .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₃, RNH₂) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules.

    Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific proteins or pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound binds to the active site of the protein, blocking its function and thereby inhibiting the growth of the bacterium.

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.

    Spirocyclic amines: These compounds have a similar spiro ring system but with different substituents and functional groups.

Uniqueness

1-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one is unique due to its specific arrangement of the spiro ring system and the presence of both oxygen and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1-oxa-8-azaspiro[5.5]undecan-8-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-2-11(14)13-8-5-7-12(10-13)6-3-4-9-15-12/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZBNQKDXFLTIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(C1)CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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